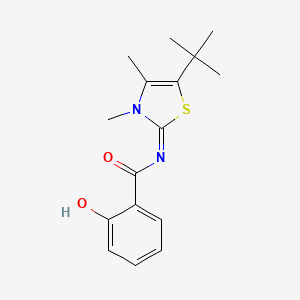

![molecular formula C18H11N3O4 B5654657 2-anilino-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5654657.png)

2-anilino-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2-anilino-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives has been a focus of research due to their potential applications. Studies describe the preparation of these compounds through various methods, including the reaction of N-alkyl-N-methacryloyl benzamides under metal-free conditions to yield heterocyclic derivatives through a tandem nitration/cyclization reaction. This approach utilizes nitrogen dioxide as both the nitro source and oxidant, producing isoquinolinedione derivatives in moderate to good yields (Li et al., 2017).

Molecular Structure Analysis

A combined experimental and computational study of a derivative of 2-anilino-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione revealed insights into its optical and nonlinear optical properties. The synthesized compound was characterized using various techniques, including UV–vis and fluorescence spectroscopy, showing higher thermal stability and significant nonlinear optical (NLO) response properties. Computational analyses using time-dependent density functional theory (TD-DFT) methods supported these findings, highlighting the compound's potential for applications requiring materials with substantial NLO properties (Kumar et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of 2-anilino-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives has been explored in various studies. For instance, novel syntheses of 5H-benzo[b]carbazole-6,11-diones and indolo[1,2-b]isoquinoline-6,11-diones from related compounds demonstrate the versatility of these compounds in synthesizing complex heterocyclic systems. These syntheses involve multiple steps, including reactions with commercially available indan-1-ones, showcasing the compound's ability to participate in complex chemical transformations (Fernández, 2009).

Physical Properties Analysis

The physical properties, such as solubility, crystallinity, and photophysical behavior, of 2-anilino-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives, have been a subject of study. For example, derivatives designed and synthesized with varying end groups exhibited high electron affinity and strong π–π stacking, as revealed by single-crystal X-ray diffraction. These properties are crucial for understanding the material's behavior in various applications, including as potential candidates for electronic and optoelectronic devices (Zhou et al., 2022).

Chemical Properties Analysis

The chemical properties of 2-anilino-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives, such as reactivity with various chemical agents and potential as chemosensors, have been explored. Derivatives containing amino groups synthesized from reactions with ethylenediamine and hydrazine showed high chemosensor selectivity in the determination of anions. This aspect underscores the compound's versatility and potential utility in chemical sensing applications (Tolpygin et al., 2012).

特性

IUPAC Name |

2-anilino-5-nitrobenzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N3O4/c22-17-14-8-4-5-11-9-13(21(24)25)10-15(16(11)14)18(23)20(17)19-12-6-2-1-3-7-12/h1-10,19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDATZNNVCWNJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5654588.png)

![2-(dimethylamino)-N-[(2,6-dimethyl-4-pyridinyl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B5654598.png)

![4-[(2-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5654602.png)

![1-(3-pyridinylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5654606.png)

![{(3R*,4R*)-4-[(4-ethylpiperazin-1-yl)methyl]-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5654636.png)

![(4S)-1-benzoyl-N-ethyl-4-[(3,3,3-trifluoropropanoyl)amino]-L-prolinamide](/img/structure/B5654651.png)

![N-methyl-N-[3-(1H-tetrazol-5-yl)benzyl]pyrimidin-4-amine](/img/structure/B5654653.png)

![3-(3-hydroxy-2-quinoxalinyl)-N-1-oxaspiro[4.5]dec-3-ylpropanamide](/img/structure/B5654660.png)

![N-(3-methoxyphenyl)-3-[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]propanamide](/img/structure/B5654677.png)

![1-[2-(4-chlorophenoxy)ethyl]piperidine](/img/structure/B5654683.png)